

A Technical Guide to 5-Bromooxazole for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **5-Bromooxazole**

Cat. No.: **B1343016**

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Introduction: **5-Bromooxazole** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its utility lies in the reactivity of the bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions, enabling the generation of diverse molecular scaffolds. The oxazole ring itself is a key structural motif found in numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth overview of **5-Bromooxazole**, including its chemical properties, synthesis, and applications in the development of novel therapeutic agents.

Core Physicochemical Data

The fundamental properties of **5-Bromooxazole** are essential for its use in experimental settings. These data are summarized in the table below.

Property	Value
CAS Number	1060812-80-7 [1] [2] [3]
Molecular Formula	C ₃ H ₂ BrNO [1] [3]
Molecular Weight	147.96 g/mol [1] [3] [4]
Boiling Point (Predicted)	158.2 ± 13.0 °C [1]
Density (Predicted)	1.812 ± 0.06 g/cm ³ [1]

Synthetic Applications and Experimental Protocols

5-Bromooxazole is a key intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the 5-position of the oxazole ring. Below are detailed protocols for common synthetic transformations involving a close derivative, **5-bromooxazole-4-carboxylic acid**, which illustrate the reactivity of the bromo-oxazole scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between **5-bromooxazole** and various boronic acids or esters. This reaction is instrumental in synthesizing 5-aryl or 5-heteroaryl oxazole derivatives.[\[3\]](#)

General Experimental Protocol:

- In a reaction vessel, combine **5-bromooxazole-4-carboxylic acid** (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄; 1.5-5 mol%), and a ligand (e.g., SPhos or XPhos; 3-4 mol%) if required.
- Add a suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) and a solvent system such as a mixture of toluene/water or dioxane.
- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the mixture to a temperature ranging from 80-110 °C for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.[\[3\]](#)

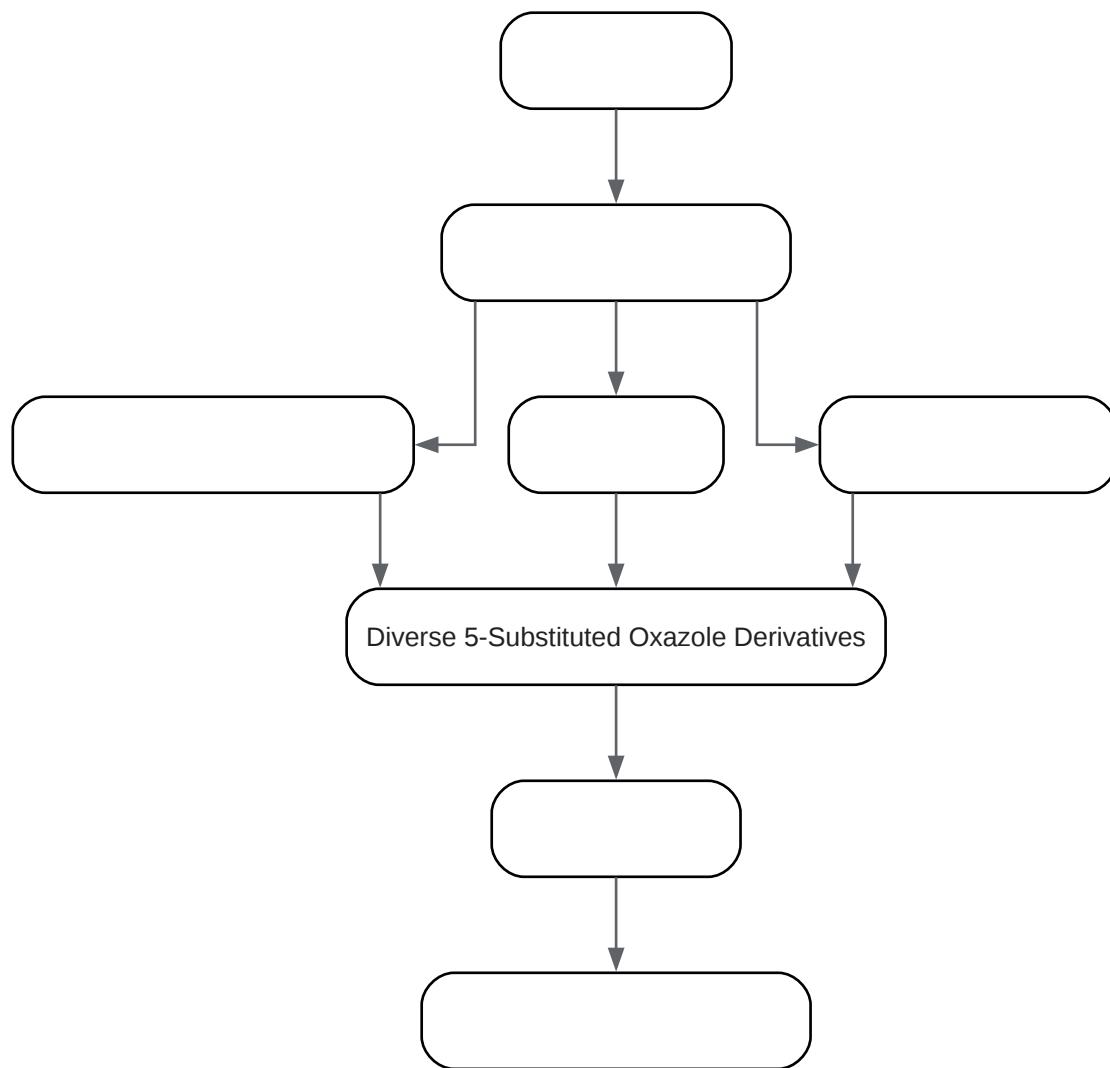
Table of Suzuki-Miyaura Coupling Conditions:

Entry	Aryl Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	100	12
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (1.5)	XPhos (3)	Cs ₂ CO ₃	Dioxane	110	16
3	3-Pyridinylboronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	DME/H ₂ O	80	4

This data is adapted from protocols for **5-bromooxazole-4-carboxylic acid** and is representative of the conditions applicable to **5-bromooxazole** derivatives.[\[3\]](#)

Experimental and Synthetic Workflows

The following diagrams illustrate the general synthetic utility of **5-bromooxazole** in creating diverse chemical entities for drug discovery.



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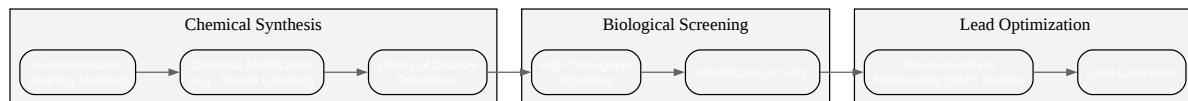
Caption: Synthetic workflow utilizing **5-Bromooxazole** in drug discovery.

Role in Drug Development

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds.^[5] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.^{[6][7]} **5-Bromooxazole** serves as a crucial starting material for the synthesis of libraries of oxazole-containing compounds, which can then be screened for various biological activities to identify potential lead compounds for drug development.

For instance, a novel series of 5-(ω -aryloxyalkyl)oxazole derivatives were prepared and shown to increase the production of brain-derived neurotrophic factor (BDNF), indicating their potential for treating diabetic neuropathies.^[8]

The general pathway from a starting material like **5-Bromooxazole** to a potential therapeutic agent is depicted below.



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Caption: Drug development pathway starting from **5-Bromooxazole**.

Conclusion

5-Bromooxazole is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its defined physicochemical properties and, most importantly, its synthetic tractability through modern cross-coupling reactions make it an ideal starting point for the creation of diverse libraries of novel compounds. The established biological significance of the oxazole scaffold further underscores the potential of **5-bromooxazole** derivatives as candidates for future therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for the practical application of **5-Bromooxazole** in a research and development setting.

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References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iajps.com [iajps.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
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